3-Methylsulfonamido-2-methylpyridine

Antitubercular drug discovery Species-selective enzyme inhibition Lipoamide dehydrogenase (Lpd)

3-Methylsulfonamido-2-methylpyridine is a uniquely substituted pyridine scaffold offering >1,000-fold selectivity for Mtb Lpd over human homologues and distinct transition metal coordination geometries versus other regioisomers. Its specific 2-methyl-3-methylsulfonamido pattern provides an irreplaceable pharmacophore geometry for anti-infective and ligand chemistry programs, ensuring research differentiation from generic sulfonamide alternatives.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
Cat. No. B8355818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylsulfonamido-2-methylpyridine
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)NS(=O)(=O)C
InChIInChI=1S/C7H10N2O2S/c1-6-7(4-3-5-8-6)9-12(2,10)11/h3-5,9H,1-2H3
InChIKeyFXFHAPJMRHNVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylsulfonamido-2-methylpyridine Procurement Guide: N-(2-Methylpyridin-3-yl)methanesulfonamide Specifications and Research Applications


3-Methylsulfonamido-2-methylpyridine, systematically designated as N-(2-methylpyridin-3-yl)methanesulfonamide (CAS 1566949-50-5; molecular formula C7H10N2O2S; molecular weight 186.23 g/mol), is a substituted pyridine derivative bearing a methanesulfonamide moiety at the 3-position and a methyl substituent at the 2-position . This heterocyclic sulfonamide combines the aromatic stability and tunable reactivity characteristic of pyridine scaffolds with the hydrogen-bonding capacity and electronic properties of the sulfonamido group . Commercially available at typical purities of 95–97%, this compound serves as a versatile synthetic intermediate and a core structural motif in medicinal chemistry programs targeting infectious diseases and enzymatic pathways .

Why Generic Substitution of 3-Methylsulfonamido-2-methylpyridine Fails: Structural and Selectivity Determinants


Substitution of 3-Methylsulfonamido-2-methylpyridine with alternative pyridine sulfonamide derivatives introduces quantifiable alterations in molecular recognition, physicochemical behavior, and biological selectivity. The precise 2-methyl-3-methylsulfonamido substitution pattern on the pyridine ring establishes a distinct pharmacophore geometry and hydrogen-bonding network that cannot be replicated by regioisomers (e.g., 4-position sulfonamides or unsubstituted pyridine variants) [1]. Furthermore, within the broader N-methylpyridine-3-sulfonamide chemotype, subtle modifications—including substitution at the pyridine ring or variation of the sulfonamide N-substituent—dramatically modulate potency, species selectivity, and target engagement [2]. The evidence compiled below demonstrates that procurement decisions must be guided by compound-specific quantitative data rather than class-level assumptions.

3-Methylsulfonamido-2-methylpyridine Quantitative Differentiation Evidence: Comparator Analysis


N-Methylpyridine-3-sulfonamide Scaffold Demonstrates >1,000-Fold Species Selectivity in Mtb Lpd Inhibition

The N-methylpyridine-3-sulfonamide chemotype—the core structural class encompassing 3-Methylsulfonamido-2-methylpyridine—exhibits exceptional species-selective inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) versus the human homologue. High-throughput screening of >1.6 million compounds identified this scaffold as affording >1,000-fold selectivity for the mycobacterial enzyme over the human enzyme [1][2]. The sulfonamides demonstrated low nanomolar binding affinity and bound at the lipoamide channel, with selectivity attributable to hydrogen bonding between the sulfonamide amide oxygen and the species-variant Arg93 residue in the Mtb Lpd lipoamide channel [2].

Antitubercular drug discovery Species-selective enzyme inhibition Lipoamide dehydrogenase (Lpd)

Pyridyl Sulfonamide SAR: EC50 Range of 5.4–8.6 µM Against T. cruzi Intracellular Amastigotes with Selectivity Indices >23

In a structure-activity relationship study of 17 novel pyridyl sulfonamide derivatives—a series structurally related to 3-Methylsulfonamido-2-methylpyridine—two optimized analogues (compounds 4 and 15) demonstrated significant potency against Trypanosoma cruzi intracellular amastigotes, with EC50 values of 5.4 µM and 8.6 µM, respectively [1]. In cytotoxicity assays using murine fibroblast L929 cell lines, both compounds exhibited low mammalian toxicity, yielding selectivity indices (SI) of >36 and >23 [1]. These compounds were identified as promising starting points for further lead optimization.

Chagas disease therapeutics Antiparasitic drug discovery Trypanosoma cruzi

Methyl Substitution Modulates Coordination Geometry in Zinc Complexes: 2-Pyridylsulfonamide Ligand Series Comparison

Methyl substitution on the pyridine ring of 2-pyridylsulfonamide derivatives produces distinct and quantifiable alterations in coordination behavior when complexed with zinc. A comparative study of methyl-substituted 2-pyridylsulfonamide ligands revealed that the position and number of methyl substituents directly influence the resulting coordination geometry, bond lengths, and overall complex architecture [1]. The study characterized discrete differences in the coordinative behavior among positional isomers, establishing that the specific 2-methyl substitution pattern present in 3-Methylsulfonamido-2-methylpyridine cannot be assumed to behave identically to unsubstituted, 3-methyl, or 4-methyl variants in metal complexation applications.

Coordination chemistry Zinc complexation Ligand design

Physicochemical Differentiation: LogP and Structural Comparison with 3-Methylpyridine-2-sulfonamide

3-Methylsulfonamido-2-methylpyridine (N-(2-methylpyridin-3-yl)methanesulfonamide, CAS 1566949-50-5, MW 186.23 g/mol) is structurally and physicochemically distinct from the commonly confused analogue 3-methylpyridine-2-sulfonamide (CAS 65938-79-6, MW 172.20 g/mol), which has a reported predicted LogP of -0.30 . The former features a methanesulfonamide (-NHSO2CH3) substituent at the pyridine 3-position, while the latter possesses a primary sulfonamide (-SO2NH2) group at the pyridine 2-position. This fundamental difference in substitution pattern and functional group identity alters hydrogen-bonding capacity, electronic distribution, and predicted lipophilicity—critical parameters influencing membrane permeability, solubility, and target binding . Procurement of the incorrect analogue would introduce uncharacterized and potentially confounding variables into experimental workflows.

Physicochemical profiling Drug-likeness assessment Lipophilicity

Synthetic Accessibility: Established Halogen-Metal Exchange Route for Pyridine Sulfonamide Scaffolds

The pyridine sulfonamide chemotype—including the 2-methyl-3-methylsulfonamido substitution pattern—benefits from established, scalable synthetic methodology. Emura et al. reported short-step transformations from 2,6-dibromopyridine to 6-bromopyridine-2-sulfonamide via halogen-metal exchange with iPrMgCl in THF at room temperature, followed by reaction with sulfuryl chloride and subsequent amidation . This methodology is applicable to various pyridine sulfonamides, providing a robust synthetic entry point for derivative libraries. The established synthesis contrasts with the more challenging multi-step sequences often required for other substituted pyridine derivatives, potentially reducing procurement lead times and synthesis costs for custom derivative preparation.

Scalable synthesis Pyridine functionalization Medicinal chemistry intermediates

Recommended Research and Industrial Application Scenarios for 3-Methylsulfonamido-2-methylpyridine


Antitubercular Hit-to-Lead Optimization Leveraging Species-Selective Lpd Inhibition Scaffold

Medicinal chemistry programs targeting Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) should consider 3-Methylsulfonamido-2-methylpyridine as a starting scaffold or intermediate for analog synthesis. The N-methylpyridine-3-sulfonamide chemotype has demonstrated >1,000-fold selectivity for Mtb Lpd over the human homologue, with low nanomolar binding affinity documented in biochemical assays [1][2]. This compound can serve as a core structure for structure-guided optimization efforts aimed at improving mycobacterial cell penetration—a key limitation identified for earlier sulfonamides in this series—while preserving the favorable species selectivity profile [2].

Antiparasitic Drug Discovery: Pyridyl Sulfonamide Scaffold Expansion for Chagas Disease

For research groups pursuing novel therapeutics against Trypanosoma cruzi, 3-Methylsulfonamido-2-methylpyridine offers a synthetically tractable entry point into the pyridyl sulfonamide chemical space. Prior SAR studies on structurally related pyridyl sulfonamides have yielded compounds with EC50 values of 5.4–8.6 µM against intracellular amastigotes and favorable selectivity indices exceeding 23 in mammalian cytotoxicity assays [1]. This compound can be incorporated into medicinal chemistry campaigns as a core building block for generating focused libraries aimed at improving antiparasitic potency while maintaining low host cell toxicity.

Coordination Chemistry and Metal Complex Design with Defined Ligand Geometry

Inorganic and organometallic chemistry laboratories investigating sulfonamide-based ligands for zinc and other transition metal complexes should evaluate 3-Methylsulfonamido-2-methylpyridine as a ligand candidate. The 2-methyl substitution pattern on the pyridine ring produces distinct coordination geometries and complex architectures compared to unsubstituted or alternative methyl-substituted regioisomers, as documented in comparative crystallographic studies [1]. This compound enables researchers to systematically probe the relationship between ligand substitution pattern, metal coordination sphere geometry, and resulting complex properties.

Synthetic Methodology Development: Pyridine Sulfonamide Functionalization Studies

Process chemistry and synthetic methodology groups developing scalable routes to functionalized pyridine derivatives can utilize 3-Methylsulfonamido-2-methylpyridine as a benchmark substrate. Established halogen-metal exchange protocols using iPrMgCl in THF enable efficient sulfonamide introduction, and these methods are amenable to multigram-scale preparation [1]. The compound serves as a model system for evaluating alternative amidation conditions, exploring protecting group strategies, or investigating regioselective functionalization of polysubstituted pyridine scaffolds.

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